![molecular formula C18H20ClN3O3S B13553928 N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide CAS No. 775316-29-5](/img/structure/B13553928.png)
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of azepane, sulfonyl, phenyl, and chloropyridine groups, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl and Chloropyridine Groups: The sulfonylated azepane is coupled with 3-chloropyridine-6-carboxylic acid and a phenyl group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and solvent choice, and employing purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Bromophenyl)-3-[(hexahydro-1H-azepin-1-yl)sulfonyl]benzamide: Known for its SIRT2 inhibitory activity.
N-[3,5-Bis(trifluoromethyl)phenyl]-3-(azepan-1-ylsulfonyl)benzamide: Explored for its potential in medicinal chemistry.
Uniqueness
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chloropyridine moiety, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Propriétés
Numéro CAS |
775316-29-5 |
|---|---|
Formule moléculaire |
C18H20ClN3O3S |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O3S/c19-17-9-8-14(13-20-17)18(23)21-15-6-5-7-16(12-15)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,21,23) |
Clé InChI |
RTGLFGCEHLCGOE-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl |
Solubilité |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


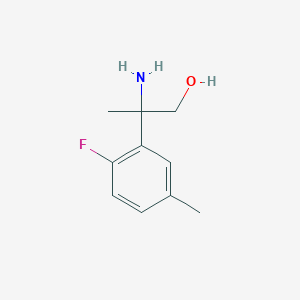
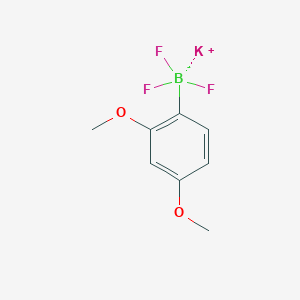
![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
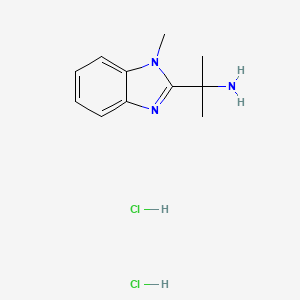
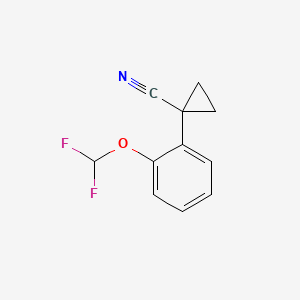
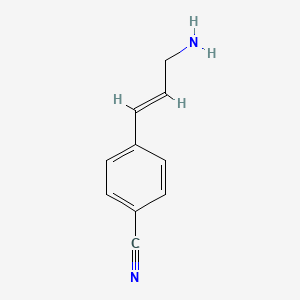
![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
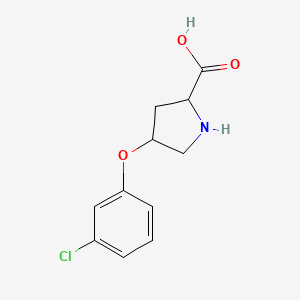
![2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)

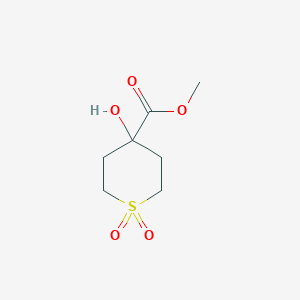
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B13553918.png)
![1-[2-(1H-1,2,3-Triazol-1-ylmethyl)-4-morpholinyl]-2-propen-1-one](/img/structure/B13553919.png)
